
tert-Butyl 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-tert-butylbenzoate: is an organic compound that belongs to the class of esters. It is derived from benzoic acid and is characterized by the presence of two tert-butyl groups attached to the benzene ring. This compound is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing tert-Butyl 4-tert-butylbenzoate involves the esterification of 4-tert-butylbenzoic acid with tert-butyl alcohol. This reaction typically requires a catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 4-tert-butylbenzoic acid.
Reduction: 4-tert-butylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 4-tert-butylbenzoate is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of polymers and resins .
Biology and Medicine: In biological research, this compound is used as a model substrate to study enzyme-catalyzed ester hydrolysis. It is also investigated for its potential use in drug delivery systems due to its stability and lipophilicity .
Industry: this compound is used in the production of fragrances and flavoring agents. It is also used as a plasticizer in the manufacturing of flexible plastics .
Mechanism of Action
The mechanism of action of tert-Butyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. In enzymatic reactions, the ester bond is hydrolyzed by esterases, leading to the formation of 4-tert-butylbenzoic acid and tert-butyl alcohol. The pathways involved in these reactions include nucleophilic attack on the carbonyl carbon of the ester group .
Comparison with Similar Compounds
- Methyl 4-tert-butylbenzoate
- Ethyl 4-tert-butylbenzoate
- Vinyl 4-tert-butylbenzoate
Comparison: tert-Butyl 4-tert-butylbenzoate is unique due to the presence of two tert-butyl groups, which provide steric hindrance and increase the compound’s stability compared to its methyl and ethyl counterparts. This makes it more resistant to hydrolysis and oxidation, enhancing its utility in various applications .
Properties
CAS No. |
92279-83-9 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
tert-butyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)12-9-7-11(8-10-12)13(16)17-15(4,5)6/h7-10H,1-6H3 |
InChI Key |
CWCYOZJGIQEEKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



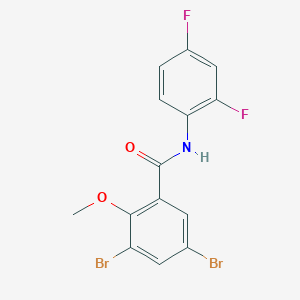
![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
silyl](/img/structure/B14349844.png)
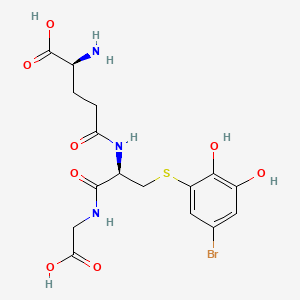

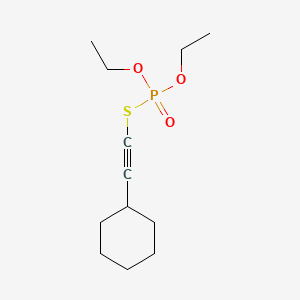
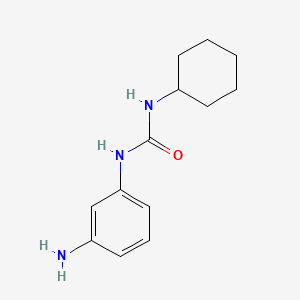
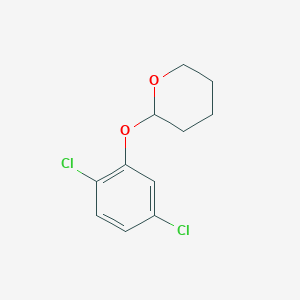
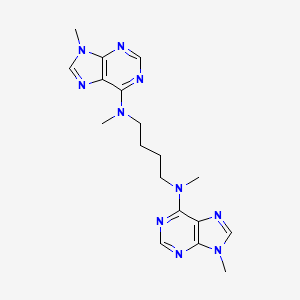
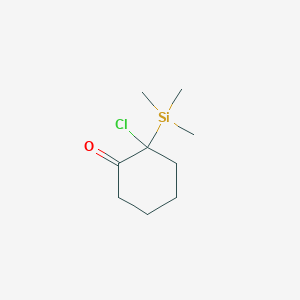
![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
